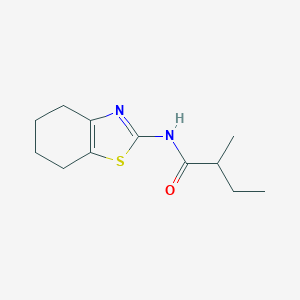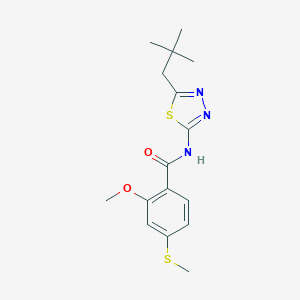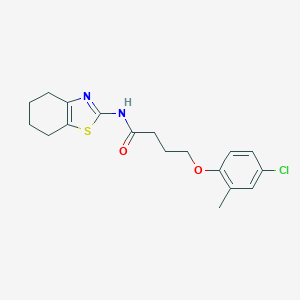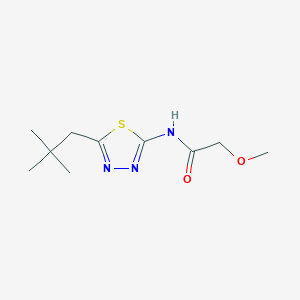
1-Cyclopentyl-3-propylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-propylthiourea (CPTU) is a chemical compound that has been widely used in scientific research for its unique properties. It is a thiourea derivative that has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-propylthiourea is not fully understood. However, it has been proposed that this compound may exert its effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to regulate insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. This compound has also been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopentyl-3-propylthiourea is its unique chemical structure, which allows it to interact with various cellular pathways. Moreover, this compound has been shown to have low toxicity in various cell lines and animal models, which makes it a promising candidate for further research. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-Cyclopentyl-3-propylthiourea. One direction is to further elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been widely studied for its potential therapeutic applications in various diseases. It has unique biochemical and physiological effects and has been shown to have low toxicity in various cell lines and animal models. Further research is needed to fully understand its mechanism of action and identify its molecular targets. Moreover, the development of new derivatives of this compound may enhance its potential as a therapeutic agent.
Métodos De Síntesis
1-Cyclopentyl-3-propylthiourea can be synthesized by reacting cyclopentylamine and propyl isothiocyanate in a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-propylthiourea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been shown to have anti-tumor activity in various cancer cell lines, and it has also been studied for its potential use in the treatment of diabetes by regulating insulin secretion. Moreover, this compound has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C9H18N2S |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-propylthiourea |
InChI |
InChI=1S/C9H18N2S/c1-2-7-10-9(12)11-8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,11,12) |
Clave InChI |
UADDBGFVTLKPOA-UHFFFAOYSA-N |
SMILES |
CCCNC(=S)NC1CCCC1 |
SMILES canónico |
CCCNC(=S)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)


![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

